![molecular formula C13H8O2 B185422 dibenzo[b,d]furan-4-carbaldehído CAS No. 96706-46-6](/img/structure/B185422.png)

dibenzo[b,d]furan-4-carbaldehído

Descripción general

Descripción

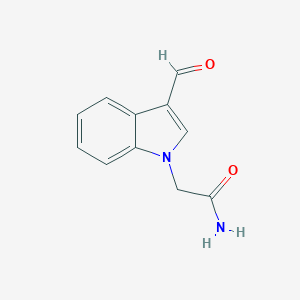

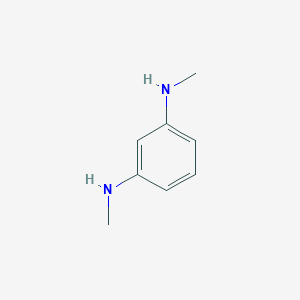

4-Dibenzofurancarboxaldehyde, also known as 4-Dibenzofurancarboxaldehyde, is a useful research compound. Its molecular formula is C13H8O2 and its molecular weight is 196.2 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Dibenzofurancarboxaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Dibenzofurancarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dibenzofurancarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Materiales de Transporte de Huecos para OLED

Dibenzo[b,d]furan-4-carbaldehído: los derivados se han utilizado como materiales de transporte de huecos (HTM) en diodos orgánicos emisores de luz (OLED). Estos compuestos exhiben una alta estabilidad térmica, lo cual es crucial para el proceso de evaporación térmica y la estabilidad operativa de los dispositivos OLED . La estructura rígida de estos derivados contribuye a sus excelentes propiedades térmicas, con temperaturas de descomposición que alcanzan hasta 400°C y temperaturas de transición vítrea por encima de 190°C .

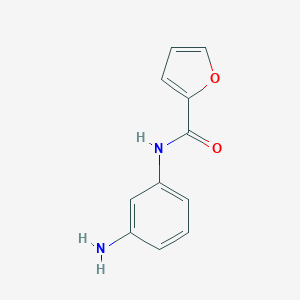

Investigación Farmacéutica

Los derivados de benzofurano, incluido el This compound, son conocidos por sus fuertes actividades biológicas. Se han estudiado sus propiedades antitumorales, antibacterianas, antioxidantes y antivirales . Esto los convierte en candidatos potenciales para el desarrollo de fármacos y compuestos líderes de fármacos naturales.

Síntesis de Nuevos Compuestos

El compuesto se ha utilizado en la síntesis de nuevas moléculas, particularmente en la creación de carboxaldehídos de dibenzofurano isoméricos. Estos compuestos sintetizados se utilizan luego para reacciones químicas y evaluaciones biológicas adicionales, lo que indica la versatilidad de This compound como precursor en la química sintética .

Ciencia de Materiales

En la ciencia de los materiales, This compound es un compuesto valioso debido a sus propiedades fisicoquímicas únicas. Sirve como estructura central para varios materiales biológicamente activos y materias primas químicas sintéticas, contribuyendo al desarrollo de nuevos materiales con aplicaciones potenciales en tecnología e industria .

Química Analítica

Este compuesto también es significativo en la química analítica, donde se puede utilizar como material estándar o de referencia en el análisis espectroscópico y la cromatografía. Su estructura y propiedades bien definidas lo hacen adecuado para el desarrollo de métodos y fines de calibración .

Ciencia Ambiental

This compound: tiene aplicaciones en la ciencia ambiental, particularmente en el estudio de contaminantes orgánicos. Su similitud estructural con ciertas toxinas ambientales permite a los investigadores estudiar su comportamiento e interacciones en los ecosistemas, ayudando a comprender la dinámica de la contaminación y las estrategias de remediación .

Mecanismo De Acción

Mode of Action

It has been suggested that the compound may interact with its targets through a process known as z-selective olefination .

Pharmacokinetics

The compound has a molecular weight of 196.201, a density of 1.3±0.1 g/cm3, and a boiling point of 360.5±15.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It has been suggested that the compound may have high thermal stability, deep highest occupied molecular orbital energy levels, and high triplet energy .

Action Environment

Given its physical properties, such as its boiling point and density , it can be inferred that temperature and pressure may play a role in its stability and efficacy.

Propiedades

IUPAC Name |

dibenzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYTWBPRZFRASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC(=C3O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242400 | |

| Record name | 4-Dibenzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96706-46-6 | |

| Record name | 4-Dibenzofurancarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096706466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dibenzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4-Dibenzofurancarboxaldehyde influence its reactivity in the Morita–Baylis–Hillman (MBH) reaction?

A1: Research suggests that the position of the carboxaldehyde group on the dibenzofuran scaffold significantly impacts its reactivity in the MBH reaction. Specifically, 4-Dibenzofurancarboxaldehyde (2) exhibits higher reactivity than its isomer, Dibenzofuran-2-carbaldehyde (1), when reacting with various activated olefins in the presence of DABCO as a catalyst []. This difference in reactivity is attributed to the greater stability of the zwitterionic intermediate formed from 4-Dibenzofurancarboxaldehyde (2) compared to that from its isomer []. Computational studies support this observation, revealing that the energy profile of the reaction pathway for 4-Dibenzofurancarboxaldehyde (2) is more favorable than that of Dibenzofuran-2-carbaldehyde (1) []. This highlights the importance of the carboxaldehyde group's position on the dibenzofuran ring system for its reactivity in the MBH reaction.

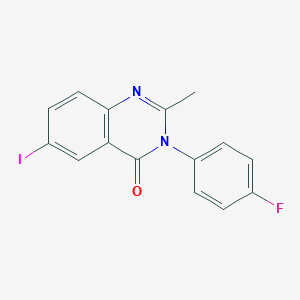

Q2: What are the key structural features of 4-Dibenzofurancarboxaldehyde?

A2: 4-Dibenzofurancarboxaldehyde (C13H8O2) possesses a molecular weight (Mr) of 196.21 g/mol []. Its crystal structure is characterized as monoclinic, belonging to the P2(1)/n space group []. The molecule comprises three rings: two benzenoid rings and one furan ring. Interestingly, while two of these rings maintain planarity, the benzenoid ring directly attached to the carbonyl group deviates slightly from planarity []. The dihedral angle between the two benzenoid rings measures 1.4(1) degrees []. In the crystal lattice, pairs of 4-Dibenzofurancarboxaldehyde molecules are arranged through inversion centers []. Additionally, the carbonyl and furan oxygen atoms exhibit close proximity to ring hydrogen atoms, with distances slightly shorter than the sum of their respective van der Waals radii, suggesting potential weak interactions [].

Q3: What analytical techniques are commonly employed to study 4-Dibenzofurancarboxaldehyde?

A3: Various analytical techniques are used to characterize and study 4-Dibenzofurancarboxaldehyde. X-ray diffraction analysis was used to determine the crystal structure, revealing key bond lengths, angles, and spatial arrangements within the molecule []. Mass spectrometry (MS) proved valuable in identifying and characterizing reaction intermediates involved in the Morita–Baylis–Hillman reaction, offering insights into the reaction mechanism []. Computational chemistry methods, specifically density functional theory (DFT) calculations at the mPW1K/6-31 + G(d,p) level, were employed to model the MBH reaction, providing theoretical support for experimental observations and aiding in the understanding of reactivity differences between isomers []. These analytical approaches, both experimental and theoretical, contribute to a comprehensive understanding of the structure, reactivity, and behavior of 4-Dibenzofurancarboxaldehyde.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)

![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)